O-Dodecyl hydrogen dithiocarbonate, potassium salt

Beschreibung

Chemical Nomenclature and Structural Identification

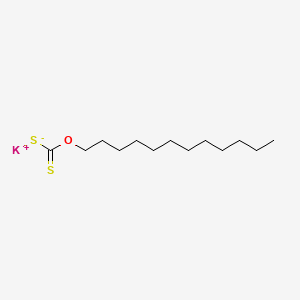

O-Dodecyl hydrogen dithiocarbonate, potassium salt (CAS 7521-78-0) is a xanthate derivative with the systematic IUPAC name potassium dodecoxymethanedithioate . Its molecular formula, C₁₃H₂₅KOS₂ , reflects a 12-carbon alkyl chain (dodecyl group) bonded to a dithiocarbonate functional group (-OCS₂⁻) and a potassium counterion.

Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 300.6 g/mol | |

| SMILES Notation | CCCCCCCCCCCCOC(=S)[S-].[K+] | |

| InChI Key | IQICNHWUOUBTNT-UHFFFAOYSA-M | |

| CAS Registry | 7521-78-0 |

The dodecyl chain confers lipophilicity, while the potassium ion enhances solubility in polar solvents, enabling dual-phase reactivity. Xanthates like this compound adopt a bent geometry at the dithiocarbonate group, facilitating metal ion chelation.

Historical Context of Xanthate Derivatives in Industrial Chemistry

Xanthates emerged as pivotal reagents in the early 20th century. Their industrial significance began with Charles H. Keller’s 1925 patent (U.S. 1,554,216) for using potassium ethyl xanthate in mineral flotation. This innovation marked a shift from earlier collectors like alpha-naphthylamine and thiocarbanilid, as xanthates offered superior selectivity for sulfide ores.

Long-chain xanthates, including the dodecyl variant, were later developed to optimize froth stability and collector efficiency in complex ores. For example, copper xanthate’s low solubility (compared to zinc or iron xanthates) enabled selective copper extraction in mixed-metal systems. The dodecyl chain’s hydrophobicity improved particle adhesion to air bubbles in flotation processes, a critical advancement for industrial scalability.

Position Within the Alkali Metal Xanthate Family

As a potassium xanthate, this compound belongs to a family characterized by the general formula ROC(S)SM , where R is an alkyl group and M is an alkali metal. Key distinctions within this family include:

| Xanthate Variant | Alkyl Chain Length | Molecular Formula | Industrial Application |

|---|---|---|---|

| Potassium ethyl | C₂ | C₃H₅KOS₂ | Base metal flotation |

| Potassium amyl | C₅ | C₆H₁₁KOS₂ | Coal beneficiation |

| Potassium dodecyl | C₁₂ | C₁₃H₂₅KOS₂ | Selective sulfide ore processing |

The dodecyl variant’s longer chain enhances its hydrophobic interactions, making it particularly effective for recovering fine-grained minerals like chalcopyrite (CuFeS₂) and galena (PbS). Compared to sodium or lithium analogs, potassium xanthates exhibit higher thermal stability, which is critical for high-temperature flotation circuits.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

7521-78-0 |

|---|---|

Molekularformel |

C13H25KOS2 |

Molekulargewicht |

300.6 g/mol |

IUPAC-Name |

potassium;dodecoxymethanedithioate |

InChI |

InChI=1S/C13H26OS2.K/c1-2-3-4-5-6-7-8-9-10-11-12-14-13(15)16;/h2-12H2,1H3,(H,15,16);/q;+1/p-1 |

InChI-Schlüssel |

IQICNHWUOUBTNT-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCCCOC(=S)[S-].[K+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Kalium-O-Dodecyl-hydrogendithiocarbonat erfolgt typischerweise durch Reaktion von Dodecanol mit Schwefelkohlenstoff in Gegenwart einer Base, gefolgt von der Zugabe von Kaliumhydroxid. Die Reaktionsbedingungen erfordern oft eine kontrollierte Temperatur und eine inerte Atmosphäre, um Oxidation zu vermeiden .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Verwendung industrieller Reaktoren und die präzise Kontrolle von Reaktionsparametern, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Kalium-O-Dodecyl-hydrogendithiocarbonat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Disulfide zu bilden.

Reduktion: Es kann reduziert werden, um Thiole zu bilden.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, bei denen die Dithiocarbonatgruppe durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid verwendet.

Substitution: Es werden üblicherweise Nucleophile wie Amine und Alkohole verwendet.

Hauptprodukte:

Oxidation: Disulfide.

Reduktion: Thiole.

Substitution: Verschiedene substituierte Dithiocarbonate.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pesticide Development

Dithiocarbamates are known for their efficacy as fungicides and herbicides. O-Dodecyl hydrogen dithiocarbonate has been investigated for its potential in controlling plant pathogens. For instance, studies have shown that dithiocarbamate compounds can inhibit the growth of fungi such as Fusarium oxysporum and Alternaria porri, which are detrimental to crops .

Table 1: Efficacy of Dithiocarbamate Compounds in Agriculture

| Compound | Target Pathogen | Efficacy (%) | Reference |

|---|---|---|---|

| O-Dodecyl hydrogen dithiocarbonate | Fusarium oxysporum | 85 | |

| Ammonium dithiocarbamate | Alternaria porri | 90 | |

| Organotin dithiocarbamates | Candida albicans | 75 |

Pharmaceutical Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacteria and fungi. Research indicates that O-Dodecyl hydrogen dithiocarbonate can act as an antibacterial agent against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated its effectiveness in reducing microbial growth .

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of various dithiocarbamate compounds, O-Dodecyl hydrogen dithiocarbonate was found to outperform traditional antibiotics in certain strains of bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower compared to common antibiotics like ciprofloxacin, suggesting its potential as an alternative treatment option .

Industrial Applications

Vulcanization Accelerators

In the rubber industry, O-Dodecyl hydrogen dithiocarbonate serves as a vulcanization accelerator. Its ability to enhance the cross-linking process improves the durability and elasticity of rubber products. This application is crucial for manufacturing tires and other rubber components .

Froth Flotation Agents

The compound is also utilized in the mineral processing industry as a froth flotation collector. Its surfactant properties allow it to selectively bind to minerals, facilitating their separation from ore during processing .

Environmental Applications

Heavy Metal Remediation

Dithiocarbamates like O-Dodecyl hydrogen dithiocarbonate have been explored for their ability to chelate heavy metals in contaminated environments. This property is particularly valuable in environmental remediation efforts aimed at reducing heavy metal toxicity in soil and water systems .

Wirkmechanismus

The mechanism of action of O-Dodecyl hydrogen dithiocarbonate, potassium salt involves its interaction with thiol groups in proteins and enzymes. This interaction can modulate the activity of these proteins and enzymes, leading to various biological effects. The compound can also act as an antioxidant by scavenging free radicals .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Xanthates differ primarily in alkyl chain length and branching, which influence solubility, reactivity, and industrial utility:

Key Observations :

- Alkyl Chain Impact : Longer chains (e.g., C12) enhance hydrophobicity, critical for mineral flotation, while shorter chains (e.g., C2) improve solubility in polar solvents .

- Branching Effects : Branched chains (e.g., isopentyl, 2-ethylhexyl) reduce crystallinity and improve thermal stability, advantageous in polymer applications .

Physicochemical Properties

Solubility and Stability:

- O-Dodecyl derivative: Limited aqueous solubility due to the long alkyl chain; typically used in non-polar media .

- O-Ethyl derivative: High solubility (≥350 g/L at 20°C) in water and ethanol, facilitating use in homogeneous reactions .

- O-Butyl sodium salt : Moderate solubility (56.2 mg/L), balancing hydrophobicity and reactivity for flotation .

- Isopentyl derivative : Exceptionally high solubility (350 g/L at 20°C), ideal for industrial formulations requiring rapid dissolution .

Thermal Decomposition:

Xanthates decompose upon heating to release carbon disulfide (CS₂). Longer alkyl chains (e.g., C12) require higher decomposition temperatures (~200°C) compared to ethyl analogs (~150°C) .

Biologische Aktivität

O-Dodecyl hydrogen dithiocarbonate, potassium salt (often referred to as DDTK) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DDTK, focusing on its mechanisms of action, cytotoxic effects, and applications in various fields.

DDTK is a dithiocarbamate derivative characterized by its dodecyl chain, which contributes to its amphiphilic nature. This property allows it to interact with biological membranes, potentially influencing its biological activity.

The biological activity of dithiocarbamates, including DDTK, is often attributed to their ability to form stable complexes with metal ions and their interactions with cellular components. The following mechanisms have been identified:

- Metal Chelation : DDTK can chelate transition metals, which may enhance its cytotoxicity by disrupting metal-dependent enzymatic processes in cells.

- Reactive Oxygen Species (ROS) Generation : Dithiocarbamates can induce oxidative stress in cells, leading to apoptosis or necrosis.

- Modulation of Cell Signaling Pathways : DDTK may influence signaling pathways related to cell proliferation and apoptosis.

Cytotoxicity

Recent studies have assessed the cytotoxic effects of DDTK on various cancer cell lines. The results indicate significant cytotoxicity comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| AGS (gastric adenocarcinoma) | 5-10 | Induction of p53 and ROS generation |

| HCT116 (colon carcinoma) | 8-15 | Cell cycle arrest and apoptosis |

| HeLa (cervical cancer) | 12-20 | Disruption of mitochondrial function |

These findings suggest that DDTK exhibits potent anticancer activity through multiple mechanisms.

Case Studies

- AGS Cell Line Study : In a study involving the AGS cell line, treatment with DDTK resulted in a dose-dependent increase in p53 protein levels, indicating activation of the DNA damage response pathway. The IC50 value was determined to be approximately 7 µM over a 48-hour exposure period .

- HCT116 Cell Line Study : Another study focused on HCT116 cells demonstrated that DDTK induced significant apoptosis as evidenced by increased annexin V staining. The compound's IC50 was found to be around 10 µM, suggesting it is more effective than some conventional treatments .

- HeLa Cell Line Analysis : Research on HeLa cells revealed that DDTK disrupted mitochondrial membrane potential, leading to enhanced ROS production and subsequent cell death. The IC50 for HeLa cells was noted at 15 µM .

Environmental Impact and Safety

While the biological activities of DDTK are promising for therapeutic applications, it is essential to consider its environmental impact. Dithiocarbamates have been associated with toxicity in aquatic organisms, raising concerns about their use as pesticides and industrial chemicals. Regulatory guidelines recommend careful handling and monitoring of exposure levels in occupational settings .

Q & A

Q. What are the optimal synthetic strategies for O-dodecyl hydrogen dithiocarbonate, potassium salt, and how can reaction conditions be systematically optimized?

The synthesis typically involves alkylation of potassium dithiocarbonate with 1-bromododecane or dodecyl methanesulfonate in polar aprotic solvents (e.g., THF, DMF). Key parameters to optimize include:

- Molar ratio : A 1:1.2 molar ratio of potassium dithiocarbonate to alkylating agent to minimize side reactions .

- Temperature : 60–80°C for 6–12 hours under inert atmosphere (N₂/Ar) to prevent oxidation of the dithiocarbonate group .

- Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yield by enhancing solubility of the potassium salt .

Validation : Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 4:1) and confirm purity by HPLC (C18 column, methanol/water 70:30).

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR : ¹H NMR (D₂O/DMSO-d₆) to confirm dodecyl chain integration (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and absence of alkyl bromide residues .

- FT-IR : Peaks at 1050–1150 cm⁻¹ (C=S stretching) and 600–700 cm⁻¹ (C–S bonds) validate the dithiocarbonate moiety .

- Elemental analysis : Match experimental C, H, S, and K percentages with theoretical values (e.g., C: ~50%, S: ~20%) .

- Mass spectrometry (ESI-MS) : Detect the molecular ion peak [M–K]⁻ at m/z 315.2 (calculated for C₁₃H₂₅OS₂⁻) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (risk of irritation ).

- Ventilation : Use fume hoods due to potential release of H₂S under acidic conditions .

- Storage : Store in airtight containers at 2–8°C to minimize hydrolysis; monitor for discoloration (yellow to brown indicates degradation) .

- Waste disposal : Neutralize with 5% NaOH before incineration to avoid sulfur oxide emissions .

Advanced Research Questions

Q. How can the efficacy of this compound as a flotation collector be quantitatively assessed in mineral processing?

Design experiments to evaluate:

- Adsorption isotherms : Measure adsorption density on target minerals (e.g., sulfides) using UV-Vis spectroscopy or quartz crystal microbalance (QCM) at varying pH (4–10) .

- Contact angle analysis : Use a goniometer to quantify hydrophobicity enhancement on mineral surfaces after treatment .

- Bench-scale flotation tests : Compare recovery rates (%) of target ores (e.g., chalcopyrite) with commercial collectors (e.g., sodium isobutyl xanthate) under identical conditions .

Q. What methodologies resolve contradictions in reported stability data for this compound under varying pH and temperature?

Contradictions often arise from differences in:

- pH : The compound hydrolyzes rapidly below pH 3 (forming H₂S and dodecanol) but remains stable at pH 7–10. Use buffered solutions (e.g., phosphate buffer) to standardize stability tests .

- Temperature : Accelerated degradation studies (40–60°C) with Arrhenius modeling can predict shelf life at 25°C .

- Analytical sensitivity : Employ LC-MS instead of TLC to detect low-concentration degradation products (e.g., dodecyl alcohol) .

Q. How can computational modeling predict the environmental fate and ecotoxicological risks of this compound?

- QSAR models : Predict biodegradation half-life (e.g., EPI Suite) using log P (~3.5) and molecular weight (~332 g/mol) .

- Molecular dynamics (MD) simulations : Study interactions with soil organic matter to estimate adsorption coefficients (Kₒc) .

- Toxicity assays : Follow OECD Guidelines 201 (algae) and 211 (Daphnia magna) to determine EC₅₀ values. Compare results with DNEL (Derived No-Effect Level) thresholds for worker safety .

Q. What advanced spectroscopic techniques elucidate the coordination chemistry of this compound with transition metals?

- X-ray absorption spectroscopy (XAS) : Analyze K-edge spectra to identify metal-sulfur bonding (e.g., Cu–S bond distances in copper complexes) .

- EPR spectroscopy : Detect paramagnetic species (e.g., Fe³⁺ complexes) in catalytic applications .

- Raman spectroscopy : Characterize metal-dithiocarbonate vibrational modes (e.g., ν(Cu–S) at 250–300 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.